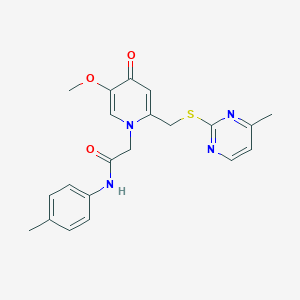

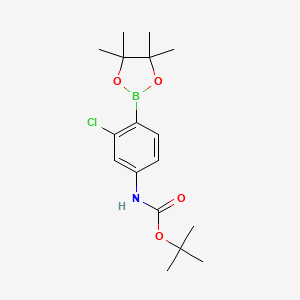

![molecular formula C7H5N3O B2867382 Pyrido[2,3-D]pyridazin-5(6H)-one CAS No. 15370-81-7](/img/structure/B2867382.png)

Pyrido[2,3-D]pyridazin-5(6H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrido[2,3-D]pyridazin-5(6H)-one is a chemical compound with the molecular formula CHNS . It has an average mass of 163.200 Da and a monoisotopic mass of 163.020416 Da .

Synthesis Analysis

The synthesis of this compound involves a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . This provides functionalized pyridazines, including 3-bromo-pyridazines, with high regiocontrol . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Cu (II)-catalyzed aerobic 6-endo-trig cyclizations provide 1,6-dihydropyridazines and pyridazines via the judicious choice of reaction solvent . Whereas 1,6-dihydropyridazines were obtained in good yields with MeCN as the reaction solvent, employment of AcOH directly afforded pyridazines in good yields .Physical and Chemical Properties Analysis

This compound has a boiling point of 378.69°C (adapted Stein & Brown method) and a melting point of 142.80°C (mean or weighted MP) . Its vapor pressure is 1.75E-006 mm Hg at 25°C (modified Grain method), and its subcooled liquid vapor pressure is 2.72E-005 mm Hg .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Approaches : Novel synthesis methods for pyrido[2,3-d]pyridazin-5(6H)-one have been developed. For example, a method starting from ethyl 3-methyl-4-pyridazinecarboxylate using an enamination/ring closure sequence was described by Vors (1991). Another approach involved the synthesis and reactions of chloropyrido[2,3-d]pyridazine, exploring nucleophilic reactions and cyclization processes, as outlined by Paul and Rodda (1969).

Chemical Structure and Reactions : The molecular structure and chemical reactions of this compound derivatives have been extensively studied. For instance, the molecular structure of alkylhydrazines and vic-disubstituted pyridines and pyridopyridazines was elucidated using chromatographic and spectroscopic methods by Nematollahi, Kasina, and Maness (1974).

Potential Biological Activities

Antibacterial and Antimycobacterial Activities : Research by Akçay et al. (2018) showed that some pyrido[3,4-d]pyridazine derivatives exhibit significant antimycobacterial activity. Similarly, Geffken et al. (2011) found that certain pyrido[2,3-d]pyrimidin-4-ones displayed antibacterial and antifungal activities.

Anticonvulsant and Sedative Properties : Some derivatives of this compound have been explored for their anticonvulsant and sedative properties. For example, Dong et al. (2015) synthesized 6-substituted-pyrido[3,2-d]pyridazine derivatives with promising anticonvulsant activity.

Cytotoxicity and Anticancer Potential : The cytotoxic properties and potential anticancer activity of this compound derivatives have been investigated. Wójcicka et al. (2022) studied the cytotoxicity of certain derivatives against various cancer cell lines.

Synthetic Pathways and Molecular Design

Novel Synthetic Pathways : Innovative pathways for synthesizing this compound and its derivatives have been explored. For instance, Al-Awadhi et al. (1995) discussed new synthetic approaches to condensed pyridazinones, including pyrido[2,3-d]pyridazine derivatives.

Design and Synthesis for Therapeutic Applications : The design and synthesis of this compound derivatives for therapeutic applications have been a focus of research. For example, Srilaxmi et al. (2021) designed and synthesized novel chalcone derivatives for anticancer activities.

Mécanisme D'action

Target of Action

Pyrido[2,3-D]pyridazin-5(6H)-one is an emerging scaffold in medicinal chemistry with a broad spectrum of activities . It targets a variety of proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play crucial roles in various cellular processes, including cell growth, proliferation, and apoptosis.

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their activity . This interaction results in the modulation of the targets’ functions, leading to changes in cellular processes such as cell growth and proliferation .

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets . For instance, it can inhibit the phosphatidylinositol-3 kinase pathway, which plays a key role in cell survival and growth . It can also affect the p38 mitogen-activated protein kinases pathway, which is involved in cellular responses to stress and inflammation .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific targets and pathways it affects. For instance, inhibition of tyrosine kinase can lead to decreased cell proliferation, while inhibition of phosphatidylinositol-3 kinase can result in reduced cell survival .

Propriétés

IUPAC Name |

6H-pyrido[2,3-d]pyridazin-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c11-7-5-2-1-3-8-6(5)4-9-10-7/h1-4H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHLCTHXZKHGREA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NNC2=O)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-phenethylacetamide](/img/structure/B2867301.png)

![2-(4-chlorophenyl)-3-[1-(furan-2-yl)-2-nitroethyl]-1H-indole](/img/structure/B2867302.png)

![(Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2867304.png)

![Ethyl 5-(3-cyclohexylpropanoylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2867307.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2867308.png)

![N-(3,4-dimethylphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2867311.png)

![rac-(1S,2R,4R,6R)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2867317.png)

![methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B2867318.png)

![8-(4-methoxybenzyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2867320.png)